Betaine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

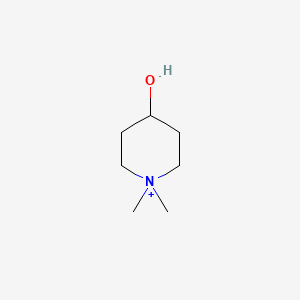

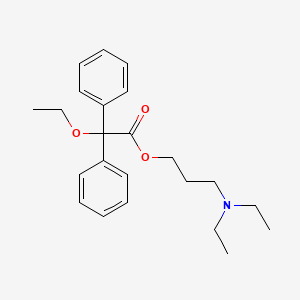

Betaine hydrochloride, also known as trimethylglycine hydrochloride, is an important organic compound primarily used in biochemistry and biomedical research. It is a derivative of the amino acid glycine, and is commonly used as a source of chloride ions and as a buffer in laboratory experiments. This compound has been found to have a variety of biochemical and physiological effects, and has been used in a number of research applications.

Aplicaciones Científicas De Investigación

Application in Fodder Beet Measurement : Betaine hydrochloride's sensitivity to pH changes is utilized in colorimetry to measure its amount in fodder beet. This application is based on its reaction with Reinecke's salt, forming red precipitates solvable in acetone solution (Wu Yu-mei, 2008).

Use in Livestock Production : It plays a significant role in methyl metabolism as a methyl donor, adjusting osmotic stress, promoting fat and amino acid metabolism, enhancing protein synthesis, and improving meat quality. It's widely used in the feed industry and livestock production as a nutritional additive (Lai Yu-jia, 2014).

Conversion to 5-Hydroxymethylfurfural : this compound has been used in the dehydration of fructose and inulin to 5-hydroxymethylfurfural, offering a competitive route to traditional methods (K. D. O. Vigier et al., 2012).

Synthesis Process : Its synthesis from calcium chloroacetate and trimethylamine, followed by acidification, demonstrates its production method, yielding a 91% overall yield (Hao-qiu Li, 2002).

Effect on Micellization Behaviour : The interaction of this compound with surfactants has been studied to understand its effects on aggregation behavior in aqueous media (H. Kumar et al., 2021).

Nonaqueous Titration Method : A nonaqueous titration method for determining this compound demonstrates its analytical applications (Qi Yong-xiu, 2002).

Acoustic and Volumetric Properties : Its properties in aqueous d(+)-glucose and sucrose solutions have been studied, indicating its role in understanding molecular interactions in solutions (Suresh Ryshetti et al., 2014).

Application in Food Processing : Its addition to long-shaped rice improves the processing quality by affecting gelatinization and retrogradation properties (Cheng Wei-wei, 2013).

Molecular Association Studies : Raman spectroscopy has been used to study its hydration and molecular association in aqueous solutions, revealing its structure-making behavior (A. M. Amorim da Costa & J. E. Leite, 2001).

Structural Analysis : The crystal structure of bis(betaine) hydrochloride monohydrate has been determined, providing insights into its molecular interactions and structure (Xiao-Ming Chen & Thomas C. W. Mak, 1990).

Mecanismo De Acción

Target of Action

Betaine hydrochloride primarily targets the stomach, where it increases gastric acidity . This increased acidity aids in the digestion of food and improves nutrient absorption . It also targets homocysteine, a non-proteinogenic α-amino acid, in the methionine metabolic cycle .

Mode of Action

this compound acts as a methyl group donor in the normal metabolic cycle of methionine . It donates a methyl group to homocysteine via the enzyme betaine homocysteine methyltransferase (BHMT), converting homocysteine back into methionine and dimethylglycine (DMG) . This process reduces plasma homocysteine levels in patients with homocystinuria .

Biochemical Pathways

this compound plays a pivotal role in the methionine metabolic cycle . This process also results in the production of S-adenosylmethionine (SAM), which serves as a methyl donor in DNA methylation and many anabolic pathways of phospholipids, hormones, and proteins .

Pharmacokinetics

this compound is highly soluble in water and acids . It is absorbed from the duodenal enterocytes into circulation and is carried to the liver and kidneys, where it is catabolized by a series of enzyme-catalyzed reactions, predominantly in the mitochondria . Removal of betaine from the body is primarily by metabolism with minimal urinary excretion, even after high amounts of betaine consumption .

Result of Action

The action of this compound results in several molecular and cellular effects. It promotes cell hydration and resilience to stressors . It also plays a role in the synthesis of some active constituents, such as carnitine and creatine . Moreover, it has been shown to protect against the development of alcohol-induced hepatic steatosis, apoptosis, and accumulation of damaged proteins .

Action Environment

Environmental factors can influence the action of this compound. For instance, it acts as an osmolyte, conferring protection to the cells against environmental stresses like osmotic irregularity, adverse temperatures, and dehydration . Furthermore, it has been suggested that this compound’s ability to enhance digestive health and nutrient absorption may be influenced by factors such as diet and the use of certain medications .

Propiedades

| { "Design of the Synthesis Pathway": "Betaine hydrochloride can be synthesized by reacting trimethylamine with chloroacetic acid in the presence of hydrochloric acid.", "Starting Materials": [ "Trimethylamine", "Chloroacetic acid", "Hydrochloric acid" ], "Reaction": [ "Add trimethylamine to a reaction flask", "Add chloroacetic acid to the reaction flask", "Add hydrochloric acid to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the resulting solid", "Wash the solid with cold water", "Dry the solid to obtain betaine hydrochloride" ] } | |

| 590-46-5 | |

Fórmula molecular |

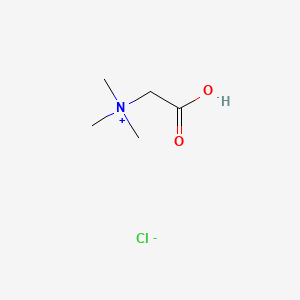

C5H12NO2.Cl C5H12ClNO2 |

Peso molecular |

153.61 g/mol |

Nombre IUPAC |

2-(trimethylazaniumyl)acetate;hydrochloride |

InChI |

InChI=1S/C5H11NO2.ClH/c1-6(2,3)4-5(7)8;/h4H2,1-3H3;1H |

Clave InChI |

HOPSCVCBEOCPJZ-UHFFFAOYSA-N |

SMILES canónico |

C[N+](C)(C)CC(=O)[O-].Cl |

melting_point |

241.5 °C |

| 590-46-5 | |

Pictogramas |

Irritant |

Números CAS relacionados |

107-43-7 (Parent) |

Sinónimos |

Acidin Pepsin Acidin-Pepsin AcidinPepsin Betaine Betaine Hydrochloride Betaine, Glycine C.B.B. Citrate de Bétaïne Beaufour Citrate de Bétaïne UPSA Cystadane Glycine Betaine Hepastyl Hydrochloride, Betaine Lycine Novobetaine Oxyneurine Scorbo bétaïne Scorbo-bétaïne Scorbobétaïne Stea 16 Stea-16 Stea16 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: While the exact mechanisms of action are still being elucidated, betaine hydrochloride primarily functions as a methyl donor and osmolyte.

A:

- Molecular Formula: C5H11NO2·HCl []

- Molecular Weight: 153.61 g/mol []

- Chemical Name: Methanaminium, 1-carboxy-N,N,N-trimethyl-, chloride []

- Other names: (Carboxymethyl)trimethylammonium chloride []

- Spectroscopic Data: Specific spectroscopic data (IR, NMR, etc.) can be found in the cited research papers, particularly those focusing on structural characterization and analysis. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

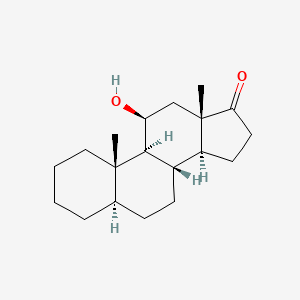

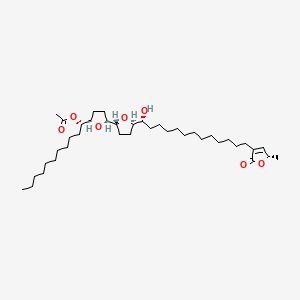

![12-Hydroxy-2-[(5-hydroxy-3,4-dimethoxy-6-methyloxan-2-yl)oxymethyl]-9-(3-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-3,8,10,12-tetramethyl-4,17-dioxabicyclo[14.1.0]heptadeca-6,14-diene-5,13-dione](/img/structure/B1199980.png)

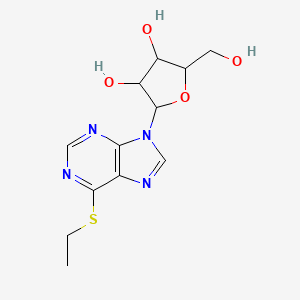

![13-Methyl-17-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B1199985.png)